
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) is a chemical compound with the molecular formula C76H144CaO8+2 and a molecular weight of 1226.02976. It is known for its unique structure, which includes long hydrocarbon chains and a calcium ion. This compound is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, affecting its properties.
Substitution: The hydrocarbon chains can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) involves its interaction with molecular targets and pathways. The compound’s long hydrocarbon chains and calcium ion play a crucial role in its effects. It can interact with cell membranes, proteins, and other biomolecules, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium hexadec-2-enylsuccinate
- Calcium di-1-octadecyl bis(2-hexadecenylsuccinate)
Uniqueness
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) stands out due to its unique structure, which combines long hydrocarbon chains with a calcium ion. This structure imparts distinctive properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
84540-43-2 |
|---|---|
Molekularformel |
C76H144CaO8+2 |
Molekulargewicht |
1226.0 g/mol |
IUPAC-Name |
calcium;(E)-3-octadecoxycarbonylnonadec-5-enoic acid |
InChI |
InChI=1S/2C38H72O4.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-42-38(41)36(35-37(39)40)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,40);/q;;+2/b2*31-29+; |
InChI-Schlüssel |
JAFDCBSEOUXYSA-HYFGXEHFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCC.[Ca+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



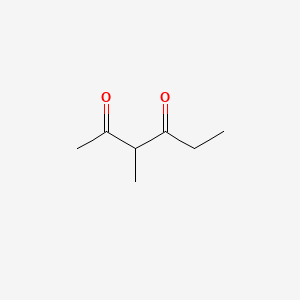
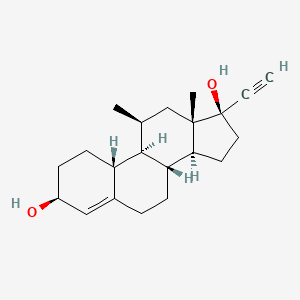

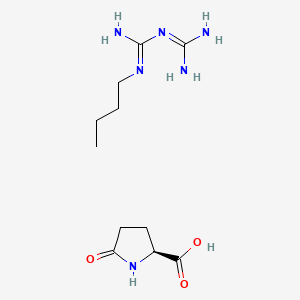
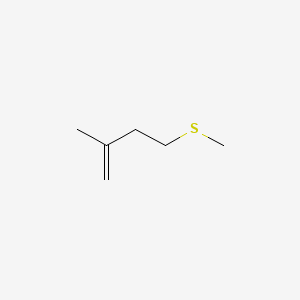
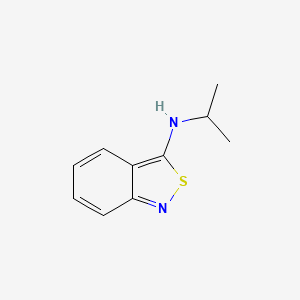
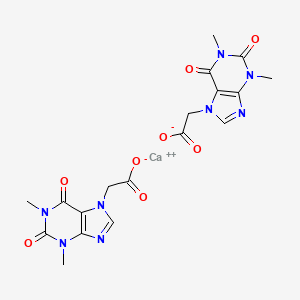
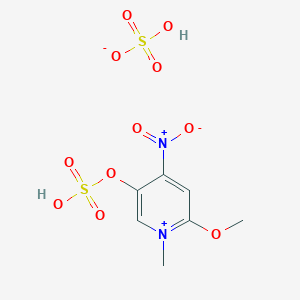
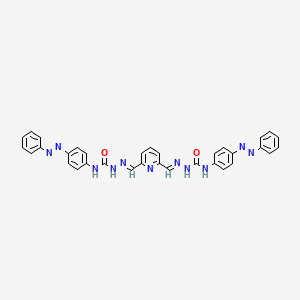
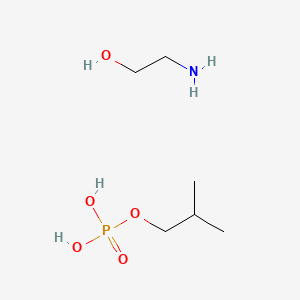
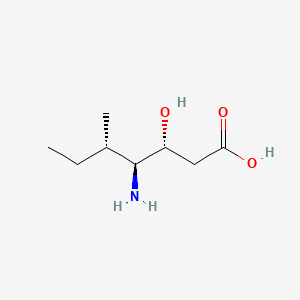
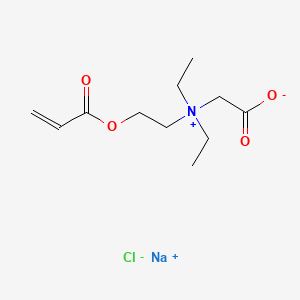
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
